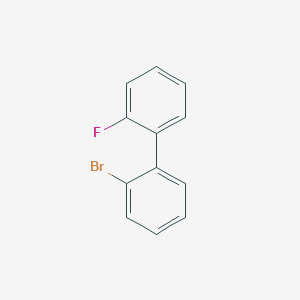

2-bromo-2'-fluoro-1,1'-Biphenyl

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H8BrF |

|---|---|

Molekulargewicht |

251.09 g/mol |

IUPAC-Name |

1-bromo-2-(2-fluorophenyl)benzene |

InChI |

InChI=1S/C12H8BrF/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H |

InChI-Schlüssel |

YNNKKNMFSBLUQN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2Br)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Bromo 2 Fluoro 1,1 Biphenyl and Analogous Systems

Transition Metal-Catalyzed Cross-Coupling Reactions

The formation of the C-C bond between the two phenyl rings in 2-bromo-2'-fluoro-1,1'-biphenyl is most effectively accomplished using transition metal catalysis. Palladium-based systems are central to this field, with Suzuki-Miyaura, Ullmann, and Negishi couplings representing the most prominent and well-documented strategies. These reactions provide powerful tools for medicinal and materials chemists to access complex biaryl structures.

Suzuki-Miyaura Coupling Approaches

The Suzuki-Miyaura coupling is a cornerstone of biaryl synthesis due to its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of its organoboron reagents. acs.orglibretexts.org This palladium-catalyzed reaction between an organoboron compound and an organic halide is particularly well-suited for constructing fluorinated biphenyls. ugr.es The synthesis of 2'-bromo-2-fluoro-5-nitro-1,1'-biphenyl, an analogue of the target compound, has been successfully achieved using this method by coupling 2-iodo-4-nitrofluorobenzene with (2-bromophenyl)boronic acid in the presence of a palladium catalyst. rsc.org

The success of the Suzuki-Miyaura coupling for challenging substrates, such as those leading to this compound, is highly dependent on the catalytic system. The choice of palladium source and, crucially, the phosphine (B1218219) ligand can dramatically influence reaction efficiency and yield. acs.org Research into the synthesis of polyfluorinated biphenyls has shown that electron-poor substrates require careful optimization. acs.org

For instance, in the coupling of electron-deficient aryl halides with fluorinated boronic acids, bulky and electron-rich phosphine ligands are often essential. Ligands like 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) and cataCXium A have demonstrated high efficacy. acs.org Buchwald and co-workers developed a specific precatalyst that facilitates the coupling of unstable boronic acids by ensuring the rapid generation of the active Pd(0) species, which minimizes boronic acid decomposition. acs.org In the synthesis of highly fluorinated biphenyls, the combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with a ligand such as CyJohnPhos ( (2-biphenyl)di(cyclohexyl)phosphine) has been found to be effective. acs.org The optimization of the catalytic system is a critical step to avoid side reactions and drive the coupling to completion. acs.org

Table 1: Effect of Ligand on the Suzuki-Miyaura Coupling of 2,3,5,6-Tetrafluoroiodobenzene and (3,4,5-Trifluorophenyl)boronic acid

| Ligand | Yield (%) |

|---|---|

| CyJohnPhos | 98 |

| XPhos | 95 |

| SPhos | 94 |

| RuPhos | 90 |

Data sourced from a study on the synthesis of polyfluorinated biphenyls, demonstrating the significant impact of ligand choice on reaction yield under specific conditions (Pd₂(dba)₃ as catalyst, Na₂CO₃ as base, 95 °C). acs.org

While the Suzuki-Miyaura reaction is versatile, its scope can be limited by the stability and reactivity of the boronic acid derivatives, especially when they are substituted with multiple fluorine atoms. acs.org Polyfluorinated phenylboronic acids are known to be challenging coupling partners due to their propensity for rapid protodeboronation under the basic conditions required for the reaction. acs.org This side reaction consumes the boronic acid and reduces the yield of the desired biphenyl (B1667301) product.

The position of the fluorine atoms on the boronic acid ring also plays a crucial role. Ortho-fluorine substitution can increase the rate of both the desired transmetalation step and the undesired hydrodeboronation. acs.org For particularly deactivated substrates like pentafluorophenylboronic acid, standard Suzuki-Miyaura conditions are often ineffective. nih.gov To overcome this, modified conditions employing a combination of cesium fluoride (B91410) (CsF) and silver(I) oxide (Ag₂O) as promoters have been developed to facilitate the coupling. nih.govresearchgate.net

Table 2: Suzuki-Miyaura Coupling of 2,3,5,6-Tetrafluoroiodobenzene with Various Fluorinated Boronic Acids

| Boronic Acid | Ligand | Yield (%) |

|---|---|---|

| (3,4,5-Trifluorophenyl)boronic acid | CyJohnPhos | 98 |

| (2,5-Difluorophenyl)boronic acid | CyJohnPhos | 88 |

| (2,6-Difluorophenyl)boronic acid | CyJohnPhos | 31* |

| (2,3-Difluorophenyl)boronic acid | CyJohnPhos | 40* |

| (2,3,4,5,6-Pentafluorophenyl)boronic acid | CyJohnPhos | 0 |

Significant homocoupling of the boronic acid was observed. acs.org

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyonedalabs.com

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 1-bromo-2-fluorobenzene) to form a Pd(II) intermediate.

Transmetalation : The organoboron species (activated by a base) transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) species. This step is often rate-limiting, and its efficiency is influenced by factors like the base, solvent, and the electronic nature of the boronic acid. researchgate.net For fluorinated boronic acids, there is a kinetic competition between transmetalation and protodeboronation. acs.org

Reductive Elimination : The two organic groups on the palladium center couple, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. yonedalabs.com

In the case of ortho-substituted substrates, such as in the synthesis of this compound, steric hindrance can affect the rate of these steps. Furthermore, some studies have suggested that ortho-substituents capable of coordination, like a methoxy (B1213986) group, can chelate to the palladium center during the catalytic cycle, influencing the regioselectivity of the reaction. beilstein-journals.orgresearchgate.net

Ullmann Coupling Strategies

The Ullmann reaction is a classical method for synthesizing symmetric biaryls through the copper-catalyzed reductive coupling of two molecules of an aryl halide at elevated temperatures. organic-chemistry.org The traditional version of this reaction requires harsh conditions and often suffers from inconsistent yields, particularly for the synthesis of unsymmetrical biphenyls. lscollege.ac.in

Modern variations have been developed that use palladium or nickel catalysts, allowing for milder reaction conditions. lscollege.ac.in However, the synthesis of an unsymmetrical product like this compound via a cross-Ullmann reaction would require careful control to prevent the formation of undesired symmetric homocoupling products (2,2'-difluorobiphenyl and 2,2'-dibromobiphenyl). While less common now for intricate syntheses due to the rise of more selective palladium-catalyzed reactions, the Ullmann coupling remains a viable, if sometimes challenging, approach for biaryl formation. organic-chemistry.orglscollege.ac.in Recent developments have focused on creating multimetallic systems to facilitate cross-Ullmann reactions between different heteroaryl halides and triflates under milder, reductive conditions. nih.gov

Negishi Coupling and Related Zinc-Mediated Reactions

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc reagent and an organic halide. rsc.orgrsc.org This method is known for its high reactivity and functional group tolerance. The synthesis of unsymmetrical biaryls can be achieved with high regio- and chemoselectivity. rsc.org

For the synthesis of fluorinated biphenyls, a Negishi coupling approach would typically involve the reaction of an arylzinc halide, such as (2-fluorophenyl)zinc chloride, with an aryl halide, like 1,2-dibromobenzene (B107964) or a related precursor. The organozinc reagent is usually prepared in situ from the corresponding aryl halide via metal-halogen exchange or from an organolithium intermediate. Continuous flow protocols have been developed for the regioselective arylation of fluoroarenes, involving a sequence of metalation, zincation, and Negishi cross-coupling to efficiently produce 2-fluorobiaryl products. ljmu.ac.uk While highly effective, the Negishi coupling has been less extensively documented for the synthesis of polyfluorinated biphenyls compared to the Suzuki-Miyaura reaction. acs.org The stereochemical outcome of Negishi couplings can also be dependent on the choice of ligand, a factor that requires consideration during methods development. nih.gov

Kumada and Stille Coupling Applications

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the Kumada and Stille couplings are notable examples utilized in the synthesis of biphenyl derivatives. acs.org

Kumada Coupling:

First reported in 1972, the Kumada coupling involves the reaction of a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is advantageous for its use of readily available Grignard reagents, which circumvents the need for additional steps to prepare other organometallic compounds. organic-chemistry.org The reaction is particularly effective for creating unsymmetrical biaryls and has been applied to the industrial-scale synthesis of various compounds. wikipedia.orgorganic-chemistry.org The catalytic cycle is understood to involve the oxidative addition of the organic halide to the Pd(0) or Ni(0) catalyst, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the biphenyl product. wikipedia.org

For the synthesis of a compound like this compound, a potential Kumada coupling strategy would involve the reaction of a Grignard reagent derived from 1-bromo-2-fluorobenzene (B92463) with a suitable aryl halide. For instance, 2-thienylmagnesium bromide has been coupled with fluorobromobenzene in the presence of a nickel or palladium catalyst. google.com The reaction temperature for Kumada couplings can vary, with some procedures carried out at lower temperatures (0-5 °C) while others occur at elevated temperatures (50-120 °C). google.com

Stille Coupling:

The Stille reaction, another cornerstone of cross-coupling chemistry, joins an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orglibretexts.org A key advantage of the Stille coupling is the stability of organostannane reagents to air and moisture, along with their broad functional group tolerance under mild reaction conditions. libretexts.orgorgsyn.org Recent advancements have focused on developing more efficient catalysts and ligands, such as bulky, electron-rich phosphines, which allow for the use of a wider range of substrates, including aryl chlorides, at room temperature. orgsyn.org

The mechanism of the Stille reaction involves the oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to afford the coupled product. wikipedia.org This methodology has been instrumental in the total synthesis of complex natural products. orgsyn.org In a relevant context, the synthesis of 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl was achieved via a Suzuki-Miyaura cross-coupling, a related palladium-catalyzed reaction, between 2-iodo-4-nitrofluorobenzene and a boronic acid. nih.gov

Classical Carbon-Carbon Bond Formation Reactions

Long-standing methods for forging carbon-carbon bonds remain relevant in the synthesis of biphenyl systems.

Wurtz-Fittig Reaction Modifications for Biaryl Synthesis

The Wurtz-Fittig reaction, an extension of the Wurtz reaction, traditionally involves the coupling of an aryl halide with an alkyl halide using sodium metal. nih.govwikipedia.org This reaction can be adapted for biaryl synthesis by coupling two aryl halides. iitk.ac.in The reaction generally proceeds in the presence of sodium metal and a dry ether solvent. vedantu.com

The mechanism of the Wurtz-Fittig reaction is thought to proceed through either a radical or an organo-alkali pathway. wikipedia.orgvedantu.com In one proposed mechanism, sodium metal facilitates the formation of an aryl radical from the aryl halide, and the dimerization of these radicals leads to the biphenyl product. iitk.ac.in Alternatively, an organosodium intermediate may be formed, which then acts as a nucleophile towards another molecule of the aryl halide. wikipedia.org

A significant drawback of the Wurtz-Fittig reaction is the formation of side products. vedantu.com However, modifications and specific reaction conditions can improve its utility. For example, using ultrasound can promote the reaction of sodium with aryl halides to produce biphenyl compounds. wikipedia.org The reaction works best for asymmetrical products when the halide reactants have different reactivities. wikipedia.org

Friedel-Crafts Arylation and Acylation for Biphenyl Systems

The Friedel-Crafts reactions, discovered in 1877, are fundamental for attaching substituents to aromatic rings and proceed via electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com

Friedel-Crafts Arylation: This reaction involves the alkylation of an aromatic ring. wikipedia.org In the context of biphenyl synthesis, this can involve the reaction of an aryl halide with an aromatic compound in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). nih.govmasterorganicchemistry.com The Lewis acid activates the aryl halide, increasing its electrophilicity. masterorganicchemistry.com An example of this is the FeCl₃-catalyzed Friedel-Crafts reaction of 1,4-epoxy-1,4-dihydronaphthalenes with arenes to produce naphthalene-linked biaryls. nih.gov

Friedel-Crafts Acylation: This reaction introduces an acyl group to an aromatic ring using an acyl chloride or acid anhydride (B1165640) as the acylating agent, again in the presence of a Lewis acid catalyst. nih.govwikipedia.org For instance, 4-phenylbenzoyl-propionic acid can be synthesized through the Friedel-Crafts acylation of biphenyl with succinic anhydride and AlCl₃. nih.gov The resulting ketone can be a precursor to further functionalized biphenyls. The mechanism involves the formation of an acylium ion, which then attacks the aromatic ring. nih.gov

Reactivity of Aryl-Alkali Metal Reagents (e.g., Aryllithium, Grignard Reagents)

Aryl-alkali metal reagents, particularly aryllithium and Grignard reagents, are crucial intermediates in the synthesis of biphenyls.

Grignard Reagents (Arylmagnesium Halides): These are perhaps the most well-known organometallic reagents in organic synthesis. The preparation of a fluoroaryl Grignard reagent can be achieved through the reaction of a fluoroaromatic compound with magnesium. google.com For example, 4-Bromo-2-fluorobiphenyl can be used to prepare an organometallic zinc reagent by first forming the Grignard reagent and then transmetalating with a zinc salt. guidechem.com

The direct synthesis of biphenyls can be achieved by reacting a Grignard reagent with an aryl halide. quora.com The mechanism for this reaction can vary. In the absence of a catalyst, it may proceed through a radical-nucleophilic aromatic substitution (SRN1) mechanism. quora.com With a transition metal catalyst, such as a nickel(II) salt, the reaction proceeds through arylnickel intermediates. quora.com The synthesis of 2-(2-fluoro-4-biphenylyl)propionic acid involves the use of an arylmagnesium bromide. googleapis.com

Aryllithium Reagents: These reagents can be prepared by reacting an aryl halide with an alkyllithium reagent or by direct lithiation of an aromatic ring. They are highly reactive nucleophiles and can be used in coupling reactions to form biphenyls.

Novel and Emerging Synthetic Approaches

Research continues to uncover new and more efficient methods for biphenyl synthesis.

Oxidative Coupling Methodologies

Oxidative aromatic coupling presents a direct approach to forming biaryl linkages without the need for pre-functionalized starting materials. researchgate.net This method involves the direct C-H arylation of an arene. researchgate.net One notable example is the Scholl reaction, which is used for the synthesis of chiral biphenols. researchgate.net

Recent developments in this area include photochemical aryl-aryl coupling using soluble aryl diazonium trifluoroacetates. researchgate.net In this catalyst-free method, UV-A light generates an aryl radical, which then undergoes direct C-H arylation with another arene to form the biphenyl product. researchgate.net Another emerging strategy is electrooxidative dearomatization of biaryls, which allows for the synthesis of complex spirocyclic structures. goettingen-research-online.de This electrochemical approach is environmentally friendly as it uses electricity as the oxidant and avoids the need for chemical oxidants or catalysts. goettingen-research-online.de

Photocatalytic Strategies in Biaryl Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for forging carbon-carbon bonds under mild conditions. researchgate.netacs.org This approach utilizes photocatalysts, which can be transition metal complexes or organic dyes, that absorb visible light to initiate single-electron transfer (SET) processes with organic substrates. acs.org These reactions often feature broad functional group tolerance and avoid the harsh conditions required by some traditional methods. acs.org

The general mechanism for photocatalytic biaryl synthesis often involves the generation of a highly reactive aryl radical from a suitable precursor, such as an aryl halide or diazonium salt. researchgate.netrsc.org For instance, an excited photocatalyst can reduce an aryl halide, causing it to fragment into an aryl radical and a halide anion. This aryl radical can then engage in a coupling reaction, such as a C-H arylation with another aromatic ring, to form the biaryl structure. researchgate.netacs.org

Key photocatalytic systems for biaryl synthesis include:

Ruthenium and Iridium Polypyridyl Complexes: Complexes like [Ru(bpy)₃]²⁺ and fac-[Ir(ppy)₃] are widely used due to their favorable photophysical properties and redox potentials, enabling a wide range of transformations. acs.org

Organic Dyes: Inexpensive organic dyes such as eosin (B541160) Y and perylene (B46583) bisimides serve as metal-free alternatives, promoting C-H arylation reactions through similar SET mechanisms. researchgate.net

Metal-Free, Base-Promoted Systems: Some methods bypass traditional photocatalysts altogether, using a photosensitive complex formed between a base (e.g., potassium tert-butoxide) and a nitrogenous heterocyclic ligand. researchgate.net Irradiation with visible light facilitates an electron transfer to generate radical anions that drive the coupling of aryl halides. researchgate.net Another metal-free photochemical approach involves the photoextrusion of a phosphate (B84403) moiety from biaryl phosphates to form the C-C bond. beilstein-journals.org

These photocatalytic methods have been successfully applied to the synthesis of a variety of unsymmetrical biaryls, including those containing halogens. rsc.orgnih.gov For example, a photoflow method has been developed for the radical-based coupling of unactivated arenes and aryl chlorides at room temperature without a metal catalyst. nih.gov While specific application to this compound is not extensively documented, these general methodologies provide a clear and viable pathway for its synthesis from appropriate precursors like 1-bromo-2-fluorobenzene and a suitable coupling partner.

Table 1: Examples of Photocatalytic Systems for Biaryl Synthesis

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| [Ru(bpy)₃]²⁺ or [Ir(ppy)₃] | Reductive Dehalogenation / Coupling | Efficient SET processes, well-studied, versatile for various substrates. | acs.org |

| Eosin Y / Organic Dyes | C-H Arylation | Metal-free, uses inexpensive catalysts, environmentally benign. | researchgate.net |

| KOt-Bu / Nitrogenous Ligand | Coupling of Aryl Halides | Metal-free, uses abundant reagents, mild conditions. | researchgate.net |

| Diaryl Phosphates / UV Light | Photoextrusion | Metal-free, catalyst-free, suitable for electron-rich biarenes. | beilstein-journals.org |

Green Chemistry Approaches (e.g., Biocatalysis, Sustainable Catalytic Media)

In line with the principles of green chemistry, recent efforts in biaryl synthesis have focused on minimizing waste, avoiding toxic reagents (especially heavy metals), and using renewable resources. nih.govacs.org Biocatalysis and the use of sustainable catalytic media are at the forefront of this movement.

Biocatalysis

Nature provides a blueprint for highly selective reactions under mild conditions. nih.gov Enzymes, particularly cytochrome P450 monooxygenases (P450s), have been identified and engineered to perform oxidative C-C bond formation to create biaryls. nih.govacs.orgrepec.org These enzymes can overcome challenges in controlling chemo-, regio-, and atroposelectivity that often plague traditional small-molecule catalysts. nih.govumich.edu

The biocatalytic approach typically involves an oxidative cross-coupling of two C-H bonds. nih.gov For instance, P450s have been shown to catalyze the dimerization of phenolic compounds to form biaryl linkages in the biosynthesis of natural products like arylomycin antibiotics. acs.orgacs.orgresearchgate.net Through enzyme engineering and directed evolution, the substrate scope, yield, and selectivity of these biocatalysts can be significantly improved. nih.govacs.org This strategy offers a scalable and environmentally friendly route to complex biaryls, proceeding in aqueous media under ambient temperature and pressure. acs.org

Other biocatalytic strategies include the use of imine reductases (IREDs) for the atroposelective synthesis of axially chiral biaryls through dynamic kinetic resolution. researchgate.net

Table 2: Examples of Biocatalytic Approaches to Biaryl Synthesis

| Enzyme Class | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Cytochrome P450 (P450s) | Oxidative C-H/C-H Cross-Coupling | High selectivity (site- and atropo-), mild aqueous conditions, scalable. | nih.govacs.orgrepec.org |

| Laccases | Oxidative Coupling of Phenols | Multi-copper oxidases, though can suffer from product mixtures. | acs.org |

| Imine Reductases (IREDs) | Dynamic Kinetic Resolution | Highly efficient for asymmetric synthesis of axially chiral biaryls. | researchgate.net |

Sustainable Catalytic Media and Metal-Free Approaches

The development of reactions in environmentally benign solvents, particularly water, is a cornerstone of green chemistry. The Suzuki-Miyaura coupling, a staple of biaryl synthesis, has been adapted to aqueous conditions using specially designed catalysts. For example, a lanthanum phosphate-palladium (LaPO₄·Pd) nanocatalyst has been shown to be highly efficient for coupling haloarenes and phenylboronic acids in water. acs.org A key advantage of this system is the ability to recover and reuse the nanocatalyst for multiple cycles without significant loss of activity, drastically reducing waste. acs.org Similarly, the use of aqueous micellar catalysis, where reactions occur in nanoparticle-sized micelles within water, can enhance reaction rates and facilitate catalyst recycling. escholarship.org

Another major thrust in green biaryl synthesis is the development of transition-metal-free coupling reactions. acs.org These methods avoid the cost and toxicity associated with residual heavy metals like palladium. nih.goveuropa.eu Strategies include:

Base-Promoted Homolytic Aromatic Substitution (BHAS): In the absence of a metal catalyst, a strong base like cesium carbonate in a solvent like DMSO can promote the cross-coupling of arenes with electron-deficient aryl halides via a radical mechanism. acs.org

Sulfur(IV)-Mediated Coupling: Reagents like sulfoxides and sulfonium (B1226848) salts can mediate the regioselective C-H/C-H coupling of arenes, proceeding through ligand coupling on the sulfur atom to form the biaryl. acs.org

Photochemical Splicing: A novel metal-free method involves tethering two aryl groups with a temporary sulfonamide linker. Subsequent photochemical irradiation induces a "splicing" reaction that forms the biaryl bond and releases volatile, traceless byproducts. nih.gov

These green approaches offer powerful and sustainable alternatives to conventional methods, providing pathways to a wide variety of biaryls with reduced environmental impact. europa.euacs.org

Table 3: Examples of Green Chemistry Approaches Using Sustainable Media/Catalysts

| Methodology | Catalyst/Medium | Key Features | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | LaPO₄·Pd Nanocatalyst in Water | Recyclable catalyst, high yields, gram-scale synthesis possible. | acs.org |

| Reductive Amination | Aqueous Micellar Catalysis | Recyclable aqueous medium, enhanced reaction rates. | escholarship.org |

| Photochemical Aryl Fusion | Traceless Sulfonamide Linker | Metal-free, high regio- and chemoselectivity, forms volatile byproducts. | nih.gov |

| Direct C-H Arylation | Cs₂CO₃ in DMSO | Metal-free, base-promoted radical mechanism. | acs.org |

Reactivity and Functionalization of 2 Bromo 2 Fluoro 1,1 Biphenyl

Chemical Transformations at the Bromine Center

The bromine atom on the biphenyl (B1667301) scaffold is the more reactive halogen, serving as a versatile handle for synthetic modifications. Its susceptibility to metal-halogen exchange and participation in cross-coupling reactions are key features of its chemical profile.

Nucleophilic Substitution Reactions

Direct nucleophilic substitution of the bromine atom on 2-bromo-2'-fluoro-1,1'-biphenyl via standard SN1 or SN2 mechanisms is not a favored pathway. Such reactions are generally difficult for aryl halides because the approach of a nucleophile to the electron-rich aromatic ring is repulsive, and the formation of a phenyl cation is highly unstable.

Nucleophilic Aromatic Substitution (SNAr) can occur but typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. In this compound, the fluorine atom on the adjacent ring provides only weak electronic activation, making SNAr reactions at the bromine center challenging under conventional conditions.

Metal-Halogen Exchange Processes

Metal-halogen exchange is a fundamental transformation for aryl halides and represents a robust method for converting the C-Br bond into a C-metal bond, thereby generating a potent nucleophilic carbon center. wikipedia.org This process is highly efficient for aryl bromides. wikipedia.org The reaction typically involves treatment with organolithium reagents at low temperatures. wikipedia.orgharvard.edu

The rate of exchange is kinetically controlled and follows the trend I > Br > Cl, with aryl fluorides being generally unreactive. wikipedia.orgprinceton.edu The reaction proceeds through the formation of an intermediate "ate-complex," which has been supported by kinetic studies and, in some cases, isolated and characterized. wikipedia.orgharvard.edu For this compound, this exchange would produce a lithiated biphenyl species, which can then be trapped with various electrophiles.

Table 1: Common Reagents for Metal-Halogen Exchange

| Reagent | Typical Conditions | Product |

|---|---|---|

| n-Butyllithium (n-BuLi) | THF or Et₂O, -78 °C | 2'-Fluoro-[1,1'-biphenyl]-2-yllithium |

| sec-Butyllithium (s-BuLi) | THF or Et₂O, -78 °C | 2'-Fluoro-[1,1'-biphenyl]-2-yllithium |

| tert-Butyllithium (t-BuLi) | Pentane/Et₂O, -78 to -120 °C | 2'-Fluoro-[1,1'-biphenyl]-2-yllithium |

This transformation is crucial for creating Grignard reagents or organolithium compounds that serve as precursors for a wide array of derivatives. guidechem.com For instance, the resulting organometallic species can participate in reactions such as Parham cyclization or be used to introduce other functional groups. wikipedia.org

Further Cross-Coupling Elaborations

The carbon-bromine bond in this compound is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom acts as a good leaving group in the oxidative addition step of the catalytic cycle. biosynth.com

The Suzuki-Miyaura coupling is one of the most widely used reactions for this purpose, involving the reaction of the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. uzh.chresearchgate.netacs.org The choice of ligand, base, and solvent is critical for achieving high yields and can be tailored for specific substrates. nih.gov Other important cross-coupling reactions applicable to this substrate include the Heck reaction (coupling with alkenes), Sonogashira coupling (coupling with terminal alkynes), and Buchwald-Hartwig amination (coupling with amines).

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Typical Base |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(OAc)₂ / XPhos or SPhos | K₂CO₃ or Cs₂CO₃ |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N or K₂CO₃ |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or piperidine |

These reactions allow for the elaboration of the biphenyl core, enabling the synthesis of more complex, functionalized molecules from the this compound precursor. researchgate.net

Reactivity of the Fluoro Substituent

The carbon-fluorine bond is the strongest single bond to carbon, rendering the fluoro substituent on the biphenyl ring significantly less reactive than the bromine. cas.cn Its reactivity is generally limited to specific and often harsh reaction conditions.

Nucleophilic Aromatic Substitution of Fluorine

Nucleophilic aromatic substitution (SNAr) of the fluorine atom is generally very difficult. Such reactions on non-activated aryl fluorides are rare because fluorine is a poor leaving group due to the strength of the C-F bond. cas.cn For SNAr to proceed, the aromatic ring must be activated by potent electron-withdrawing groups (such as nitro or cyano groups) at the ortho and/or para positions. acs.org In this compound, the bromo-phenyl group does not provide sufficient electronic activation to facilitate nucleophilic attack at the carbon bearing the fluorine.

While specialized methods, such as those using N-heterocyclic carbene (NHC) catalysts or occurring under intramolecular conditions, have been developed to cleave C-F bonds, these are not generally applicable for a simple intermolecular substitution on an unactivated substrate like this compound. cas.cnacs.org Therefore, the fluorine atom is considered a robust substituent under most nucleophilic conditions.

Fluorine as a Directing Group in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the fluorine atom, like other halogens, acts as an ortho-, para-directing group. morressier.com However, it is also deactivating towards the aromatic ring due to its strong inductive electron-withdrawing effect. This deactivation means that harsher conditions may be required for electrophilic substitution to occur compared to a non-substituted benzene (B151609) ring.

For this compound, any electrophilic attack would preferentially occur on the fluorinated ring. The fluorine atom at the C-2' position will direct incoming electrophiles to the ortho (C-3') and para (C-5') positions. Due to the significant steric hindrance imposed by the adjacent bromophenyl group at the C-1' position, substitution at the C-3' position is expected to be highly disfavored. Therefore, electrophilic aromatic substitution on this molecule would likely yield the C-5' substituted product as the major isomer. morressier.com

Regioselective Functionalization of Biphenyl Rings

The reactivity of the two interconnected phenyl rings in this compound is heavily influenced by the electronic properties of the halogen substituents. Both bromine and fluorine are deactivating groups yet direct incoming electrophiles to specific positions, a key principle in controlling the outcome of further functionalization.

Electrophilic Substitution Reactions

In this compound, each ring has its own set of activated positions for electrophilic attack.

The Brominated Ring: The bromine atom at the 2-position directs incoming electrophiles primarily to the para-position (position 5) and secondarily to the ortho-position (position 3). Position 6 is also an ortho-position but is highly sterically hindered by the adjacent phenyl ring.

The Fluorinated Ring: The fluorine atom at the 2'-position directs electrophiles to its para-position (position 5') and its ortho-position (position 3'). The other ortho-position (6') is similarly hindered.

The precise outcome of an EAS reaction depends on the specific reagents and conditions, but the regiochemical preferences are dictated by these fundamental electronic and steric effects.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

| Ring | Substituent | Ortho Positions | Para Position | Predicted Major Product Site(s) | Notes |

|---|---|---|---|---|---|

| Phenyl | 2-Bromo | 3, 6 | 5 | Position 5 | Position 6 is sterically hindered by the biphenyl linkage. |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization that utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.orguvm.edu In this compound, two potential pathways compete when treated with a reagent like n-butyllithium (n-BuLi).

Lithium-Halogen Exchange: The carbon-bromine bond is susceptible to rapid exchange with organolithium reagents, which would generate a lithium species at the 2-position. This is often a very fast and efficient process.

Directed Ortho-Metalation: The fluorine atom can act as a DMG, coordinating the lithium reagent and directing deprotonation at the adjacent 3'-position. harvard.edu

Generally, lithium-bromine exchange is significantly faster than DoM directed by fluorine. baranlab.orguwindsor.ca Therefore, the predominant reaction pathway is expected to be the formation of 2'-fluoro-[1,1'-biphenyl]-2-yllithium. This intermediate can then be trapped with various electrophiles to install a wide range of functional groups specifically at the 2-position.

Table 2: Competing Pathways with Organolithium Reagents

| Reaction Pathway | Directing Group | Position of Lithiation | Key Features | Expected Outcome |

|---|---|---|---|---|

| Lithium-Halogen Exchange | N/A (Reaction at C-Br) | 2 | Typically very fast at low temperatures. | Major Pathway |

Derivatization to Form Complex Organic Structures

The C-Br bond in this compound is a versatile handle for introducing new functional groups and building molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions.

Amination Reactions

The introduction of nitrogen-containing functional groups can be achieved via amination reactions at the carbon-bromine bond. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for this transformation. This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This method is highly valued for its broad substrate scope and functional group tolerance. researchgate.net A similar transformation can sometimes be achieved with copper catalysis, particularly for certain substrates. nih.gov

Table 3: Representative Conditions for Buchwald-Hartwig Amination

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Amine | Morpholine, Aniline, etc. | Nitrogen source |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium source for catalytic cycle |

| Ligand | XPhos, RuPhos, BINAP | Stabilizes and activates the palladium catalyst |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Promotes deprotonation of the amine and facilitates the catalytic cycle |

Alkylation, Alkenylation, and Alkynylation

The carbon-bromine bond serves as an excellent anchor point for forming new carbon-carbon bonds. Several palladium-catalyzed cross-coupling reactions are instrumental for these transformations, allowing for the attachment of various carbon-based groups.

Alkylation/Arylation (Suzuki-Miyaura Coupling): Reacting this compound with an organoboron reagent, such as a boronic acid or ester, installs a new alkyl or aryl group at the 2-position.

Alkenylation (Heck Coupling): This reaction couples the aryl bromide with an alkene to form a new, more substituted alkene, effectively adding a vinyl group to the biphenyl system.

Alkynylation (Sonogashira Coupling): This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by both palladium and copper, to introduce an alkynyl moiety.

These reactions provide powerful and modular routes to a vast array of complex derivatives. nih.govrsc.org

Table 4: C-C Bond Forming Reactions at the 2-Position

| Reaction Name | Coupling Partner | Reagents/Catalysts | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 2-Alkyl/Aryl-2'-fluoro-1,1'-biphenyl |

| Heck | Alkene (H₂C=CHR) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 2-Alkenyl-2'-fluoro-1,1'-biphenyl |

Cyclization and Ring-Forming Reactions

The strategic placement of reactive groups on the this compound framework enables powerful intramolecular cyclization reactions to build fused ring systems. A notable example is the synthesis of phenanthridines, a class of nitrogen-containing polycyclic aromatic compounds.

This can be achieved in a two-step sequence. First, the this compound undergoes lithium-bromine exchange and is then quenched with an aldehyde precursor like N,N-dimethylformamide (DMF) to yield 2'-fluoro-[1,1'-biphenyl]-2-carbaldehyde . This intermediate, which possesses an aldehyde on one ring and a fluorine atom on the other, is perfectly set up for an intramolecular cyclization. Treatment with a base such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) can promote a tandem reaction that results in the formation of the 6-H-phenanthridine core. researchgate.net This transformation highlights how the initial biphenyl structure can be elaborated into complex, fused heterocyclic systems.

Table 5: Synthesis of 6-H-Phenanthridine via Intramolecular Cyclization

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | This compound | 1. n-BuLi 2. DMF | 2'-fluoro-[1,1'-biphenyl]-2-carbaldehyde | Formylation via Lithiation |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural investigation of 2-bromo-2'-fluoro-1,1'-biphenyl in solution. By analyzing the magnetic properties of its atomic nuclei, researchers can gain profound insights into the molecule's connectivity, spatial arrangement, and electronic environment.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides critical information about the chemical environment of the hydrogen atoms within the this compound molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals reveal the connectivity and relative orientation of the protons on the two phenyl rings. For instance, in a related compound, 2-bromobiphenyl, the proton NMR spectrum shows distinct signals for the protons on both the brominated and unsubstituted phenyl rings. chemicalbook.com The introduction of a fluorine atom at the 2'-position in this compound further influences the chemical shifts of the neighboring protons due to the fluorine's high electronegativity and through-space coupling effects. The complexity of the aromatic region in the ¹H NMR spectrum of biphenyl (B1667301) derivatives often requires advanced techniques for complete assignment. rsc.org

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the confirmation of the number and type of carbon environments. The chemical shifts in the ¹³C NMR spectrum are sensitive to the electronic effects of the bromine and fluorine substituents. For example, the carbon atom directly bonded to the bromine (C-Br) and the one bonded to the fluorine (C-F) will exhibit characteristic downfield shifts. In the case of 2-bromobiphenyl, the ¹³C NMR spectrum provides clear evidence of the 12 distinct carbon environments. chemicalbook.com The presence of fluorine introduces additional complexity due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which can be observed in the proton-decoupled ¹³C spectrum and provides valuable structural information. magritek.com

| Nucleus | Technique | Information Gained |

| ¹H | ¹H NMR | Proton chemical environment, connectivity, and stereochemistry. |

| ¹³C | ¹³C NMR | Carbon skeleton, number, and type of carbon environments. |

| ¹⁹F | ¹⁹F NMR | Electronic effects, molecular structure, and conformation. |

| - | Advanced NMR | Stereochemical assignments, such as atropisomerism. |

Advanced NMR Techniques for Stereochemical Assignments (e.g., Atropisomerism)

Due to the steric hindrance caused by the bulky bromine and fluorine substituents at the ortho positions of the biphenyl linkage, rotation around the C1-C1' bond in this compound is restricted. This can lead to the existence of stable, non-interconverting rotational isomers known as atropisomers. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful tools for determining the stereochemistry of such molecules. These experiments detect through-space interactions between protons on the two different phenyl rings. The presence or absence of specific cross-peaks can be used to assign the relative orientation of the two rings and thus distinguish between the possible atropisomers. Other 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can further aid in the unambiguous assignment of all proton and carbon signals, which is essential for a complete structural elucidation. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within the this compound molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum shows a series of absorption bands, with each band corresponding to a specific vibrational mode. For this compound, characteristic IR bands would include:

C-H stretching vibrations of the aromatic rings.

C=C stretching vibrations within the aromatic rings.

C-Br stretching vibration , which typically appears in the fingerprint region of the spectrum. docbrown.infodocbrown.info

C-F stretching vibration , which is usually a strong band.

The NIST Chemistry WebBook provides IR spectral data for the related compound 2-fluoro-1,1'-biphenyl, which can serve as a reference. nist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. Raman is particularly useful for observing vibrations of non-polar bonds, such as the C-C bond of the biphenyl linkage. The Raman spectrum of this compound would provide information on the skeletal vibrations of the biphenyl core. Studies on similar molecules like monochlorobiphenyls have shown that Raman spectroscopy can be used to distinguish between isomers based on their unique spectral fingerprints. researchgate.net

| Spectroscopy | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| IR | C-H stretching (aromatic) | 3100-3000 |

| IR | C=C stretching (aromatic) | 1600-1450 |

| IR/Raman | C-Br stretching | ~650-550 docbrown.info |

| IR/Raman | C-F stretching | ~1250-1000 |

| Raman | Biphenyl skeletal vibrations | Varies |

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry stands as a cornerstone analytical technique for the structural elucidation of novel and known compounds, offering precise information on the molecular weight and elemental composition of a molecule. In the analysis of halogenated biphenyls such as this compound, mass spectrometry is instrumental for confirming the molecular formula and providing insights into the compound's structure through the analysis of its fragmentation patterns.

Molecular Formula Confirmation

The molecular formula of this compound is C₁₂H₈BrF. The presence of bromine is a key characteristic that can be readily identified in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This isotopic distribution results in a distinctive M/M+2 isotopic pattern for the molecular ion peak and any bromine-containing fragment ions, where the two peaks are separated by two mass-to-charge units (m/z) and have nearly equal intensities.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous confirmation of the elemental composition. The theoretical monoisotopic mass of this compound (C₁₂H₈⁷⁹BrF) is 249.9793 g/mol .

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₁₂H₈BrF)

| Ion | m/z (Theoretical) | Relative Abundance (%) |

| [C₁₂H₈⁷⁹BrF]⁺ | 249.9793 | 100.0 |

| [C₁₂H₈⁸¹BrF]⁺ | 251.9773 | 97.3 |

| [¹³CC₁₁H₈⁷⁹BrF]⁺ | 250.9827 | 13.1 |

| [¹³CC₁₁H₈⁸¹BrF]⁺ | 252.9806 | 12.7 |

This table presents the predicted isotopic pattern for the molecular ion of this compound. The characteristic M/M+2 pattern with nearly equal intensities is a clear indicator of the presence of a single bromine atom.

Fragment Analysis

Electron ionization (EI) is a common technique used in mass spectrometry that involves bombarding the sample with high-energy electrons. This process can cause the molecular ion to fragment in predictable ways, providing valuable structural information. The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the C-Br, C-F, and the biphenyl C-C bonds.

While a specific, experimentally verified mass spectrum for this compound is not publicly available in comprehensive spectral databases, the fragmentation pattern can be predicted based on the known behavior of similar halogenated biphenyls.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (Fragment Ion) | Proposed Structure/Loss | Significance |

| 250/252 | [C₁₂H₈BrF]⁺ | Molecular ion (M⁺) |

| 171 | [M - Br]⁺ | Loss of a bromine radical |

| 152 | [M - Br - F]⁺ | Subsequent loss of a fluorine radical |

| 151 | [C₁₂H₇]⁺ | Loss of HBr and F |

| 126 | [M/2]⁺ (approx.) | Cleavage of the biphenyl bond |

| 75 | [C₆H₄]⁺ | Phenyl fragment |

This table outlines the likely fragmentation pathways for this compound under electron ionization. The relative intensities of these fragments would provide further confirmation of the compound's structure.

The initial fragmentation is likely the loss of the bromine atom, which is the most labile halogen, to form a stable cation at m/z 171. Subsequent loss of the fluorine atom would lead to a fragment at m/z 152. Cleavage of the biphenyl bond is also a characteristic fragmentation pathway for this class of compounds. The analysis of these and other minor fragments allows for a detailed structural assignment.

Computational and Theoretical Investigations of 2 Bromo 2 Fluoro 1,1 Biphenyl

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intricacies of molecular systems like 2-bromo-2'-fluoro-1,1'-biphenyl. These methods allow for the detailed examination of electronic properties and conformational landscapes.

The electronic structure of this compound is fundamentally shaped by the interplay of the two phenyl rings and the steric and electronic effects of the bromo and fluoro substituents. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's reactivity and electronic transitions.

In analogous studies of fluorinated biphenyl (B1667301) compounds, DFT calculations have been used to determine the energies of these frontier orbitals. acs.orgnih.gov For this compound, the HOMO is expected to be distributed across the biphenyl system, with significant contributions from the bromine atom's lone pairs, which can raise the HOMO energy. Conversely, the high electronegativity of the fluorine atom would likely lower the energy of the LUMO, influencing the molecule's electron-accepting capabilities. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Molecular electrostatic potential (MEP) analysis, another valuable output of DFT calculations, can reveal the regions of positive and negative electrostatic potential on the molecule's surface. nih.gov For this compound, the electronegative fluorine atom and, to a lesser extent, the bromine atom would create regions of negative potential, while the hydrogen atoms of the phenyl rings would be associated with areas of positive potential. These features are critical in predicting intermolecular interactions and the sites susceptible to nucleophilic or electrophilic attack.

A representative table of calculated electronic properties for a substituted biphenyl is shown below, illustrating the type of data obtained from such studies.

| Property | Calculated Value (a.u.) |

| HOMO Energy | -0.245 |

| LUMO Energy | -0.031 |

| HOMO-LUMO Gap | 0.214 |

| Dipole Moment | 2.15 D |

| Note: This is a hypothetical data table for illustrative purposes, based on typical values for similar compounds. |

The defining structural feature of biphenyls is the dihedral angle between the two phenyl rings, which is determined by the balance between conjugative stabilization (favoring planarity) and steric hindrance from the ortho substituents. In this compound, the presence of a bromine and a fluorine atom at the ortho positions imposes significant steric strain, forcing the rings to adopt a non-planar (twisted) conformation.

Computational studies on similarly substituted biphenyls have shown that DFT methods can accurately predict these dihedral angles and the energy barriers to rotation around the C1-C1' bond. acs.org The rotational barrier is a critical parameter as it determines whether the molecule can exist as stable atropisomers at room temperature. For this compound, the barrier to rotation would be substantial due to the steric clash between the ortho substituents. Calculating the energy profile as a function of the dihedral angle would reveal the energy minima corresponding to the stable conformers and the transition states separating them.

The table below illustrates how conformational analysis data for a disubstituted biphenyl might be presented.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Minimum 1 | 65.2 | 0.00 |

| Transition State | 0.0 | 8.5 |

| Minimum 2 | -65.2 | 0.00 |

| Transition State | 90.0 | 5.2 |

| Note: This is a hypothetical data table for illustrative purposes. |

DFT calculations have become an indispensable tool for predicting spectroscopic parameters, which can aid in the structural elucidation of complex molecules. github.iomdpi.com For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR chemical shifts is of particular interest.

The accuracy of these predictions depends heavily on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM). github.io By performing geometry optimization followed by NMR calculations on the lowest energy conformer, a theoretical spectrum can be generated. Comparing these predicted shifts with experimental data can confirm the proposed structure and assign specific resonances to individual atoms. For instance, the carbon atom attached to the fluorine would exhibit a large one-bond C-F coupling constant, a key signature in the ¹³C NMR spectrum. Similarly, the ¹⁹F NMR chemical shift would be highly sensitive to the electronic environment. chemrxiv.orgresearchgate.net

A sample table comparing experimental and DFT-calculated ¹³C NMR chemical shifts for a related fluorinated compound is shown below.

| Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C1 | 135.4 | 136.1 |

| C2 | 128.9 | 129.5 |

| C1' | 115.8 (d, J=21 Hz) | 116.2 |

| C2' | 162.5 (d, J=245 Hz) | 163.0 |

| Note: This is a hypothetical data table for illustrative purposes, 'd' denotes a doublet and 'J' is the coupling constant. |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the trajectory of each atom by solving Newton's equations of motion.

MD simulations can provide a more realistic picture of the conformational flexibility of the molecule, including the fluctuations of the dihedral angle around its equilibrium value and the interactions with surrounding solvent molecules. This approach is particularly useful for understanding how the molecule behaves in solution, which can differ significantly from the gas-phase or solid-state structures often determined by quantum chemistry or X-ray crystallography, respectively.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions, providing details about transition states and reaction pathways that are often difficult to probe experimentally.

For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), computational modeling can elucidate the step-by-step mechanism. In a typical Suzuki coupling, the key steps include oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst.

DFT calculations can be used to locate the structures and energies of the reactants, intermediates, products, and, most importantly, the transition states for each of these steps. By mapping out the entire potential energy surface, the rate-determining step of the reaction can be identified, and the influence of the fluoro and bromo substituents on the reaction kinetics can be understood. For example, the electron-withdrawing nature of the fluorine atom could influence the rate of oxidative addition at the C-Br bond. Such computational insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Energetics of Reaction Intermediates

While specific experimental or computational studies on the energetics of reaction intermediates for this compound are not extensively available in publicly accessible literature, we can infer likely energetic profiles by examining studies on related halogenated biphenyls. The reaction intermediates of this compound are expected to be influenced by the electronic and steric effects of the bromine and fluorine substituents.

Computational methods such as Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2) are powerful tools for investigating the geometries, stabilities, and reaction pathways of such intermediates. researchgate.net For instance, in cross-coupling reactions like the Suzuki-Miyaura coupling, which is a common method for synthesizing biphenyl derivatives, the reaction proceeds through several key intermediates. mdpi.comorganic-chemistry.org

A critical aspect of the energetics of this compound is the atropisomerism that arises from hindered rotation around the C1-C1' bond. researchgate.netslideshare.netresearchgate.net The presence of ortho-substituents (bromine and fluorine) creates a significant rotational barrier, leading to the existence of stable rotational isomers (atropisomers). Computational studies on similar 2,2'-disubstituted biphenyls have been used to calculate the rotational barriers and the relative energies of the planar transition states and the non-planar ground states. researchgate.netnih.gov

The following table illustrates a hypothetical energy profile for the rotation around the C1-C1' bond in this compound, based on typical values for similar di-ortho-substituted biphenyls.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 15.0 | Syn-planar (Transition State) |

| 60 | 2.0 | Gauche |

| 90 | 0.0 | Perpendicular (Ground State) |

| 120 | 2.5 | Gauche |

| 180 | 18.0 | Anti-planar (Transition State) |

This table is illustrative and based on general principles of atropisomerism in substituted biphenyls. Actual values for this compound would require specific computational studies.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Perturbations

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a particular chemical property. researchgate.netresearchgate.net These models are instrumental in medicinal chemistry and environmental science for predicting the activity of new compounds and for understanding the structural features that govern their effects.

For a compound like this compound, QSAR studies could be employed to predict properties such as toxicity, biodegradability, or binding affinity to biological receptors. nih.govnih.gov The development of a QSAR model typically involves the calculation of a set of molecular descriptors that quantify various aspects of the molecule's structure.

Commonly Used Molecular Descriptors in QSAR Studies:

| Descriptor Class | Examples |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies |

| Steric | Molecular volume, Surface area, Molar refractivity |

| Topological | Connectivity indices, Shape indices |

| Hydrophobic | LogP (octanol-water partition coefficient) |

The selection of relevant descriptors and the use of statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are crucial for building a robust and predictive QSAR model. nih.gov

Fluoro-tagging as a Tool for Probing Electronic and Steric Effects

Fluoro-tagging, the strategic introduction of fluorine atoms into a molecule, is a valuable technique in chemical and biological studies. nih.gov The unique properties of fluorine—its small size, high electronegativity, and the ability of the C-F bond to participate in non-covalent interactions—make it an excellent probe for investigating electronic and steric effects within a molecule. nih.gov

For instance, ¹⁹F NMR spectroscopy can be a powerful tool to monitor the local electronic environment of the fluorine atom. researchgate.net Changes in the chemical shift of the fluorine nucleus upon binding to a receptor or during a chemical reaction can provide detailed information about the interactions at that specific site.

The application of fluoro-tagging in QSAR studies of related compounds, such as polybrominated diphenyl ethers (PBDEs), has demonstrated its utility in tracing the uptake and metabolism of these environmental contaminants. nih.gov A similar approach could be envisioned for studying the biological fate of this compound.

The following table outlines how fluoro-tagging could be used to probe the structure-activity relationships of this compound.

| Parameter | Probing Method | Information Gained |

| Local Electronic Environment | ¹⁹F NMR Chemical Shift | Changes in electron density at the fluorine-substituted ring |

| Intermolecular Interactions | X-ray Crystallography | Role of the C-F bond in crystal packing and binding |

| Metabolic Stability | In vitro metabolism studies with fluorinated analogs | Identification of metabolic hotspots and the effect of fluorine on metabolic pathways |

| Binding Affinity | Comparative binding assays with fluorinated and non-fluorinated analogs | Quantifying the contribution of the fluorine atom to the binding energy |

Role As a Building Block in Complex Organic Synthesis

Precursor for Advanced Fluorinated and Brominated Biaryl Compounds

The inherent reactivity of the carbon-bromine bond in 2-bromo-2'-fluoro-1,1'-biphenyl makes it an excellent precursor for the synthesis of more complex, functionalized biaryl compounds. The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, and this biphenyl (B1667301) derivative is an ideal substrate. acs.orgacs.org By reacting this compound with various arylboronic acids or esters in the presence of a palladium catalyst, the bromine atom can be selectively replaced with a new aryl group. acs.org This allows for the modular construction of a diverse library of tri- and poly-aromatic systems with precisely controlled substitution patterns.

The fluorine atom on the second ring remains intact during these transformations, yielding advanced biaryl compounds that retain the unique electronic and steric properties conferred by fluorine. These fluorinated biaryls are of significant interest in medicinal chemistry and materials science. acs.org Furthermore, the strategic placement of both fluorine and bromine allows for sequential and site-selective cross-coupling reactions, enabling the synthesis of highly substituted, non-symmetrical biaryl structures that would be challenging to access through other methods.

Below is a table illustrating typical Suzuki-Miyaura coupling reactions using related bromo-fluoro-biphenyls as precursors, demonstrating the versatility of this approach.

| Precursor | Coupling Partner | Catalyst System | Product | Yield | Reference |

| 1-Bromo-2,4,5-trifluorobenzene | (3,4,5-Trifluorophenyl)boronic acid | Pd₂(dba)₃ / CyJohnPhos | 2,3,4,4',5,5',6-Heptafluoro-1,1'-biphenyl | 72% | acs.org |

| 1-Bromo-3,5-difluorobenzene | (3,4,5-Trifluorophenyl)boronic acid | Pd₂(dba)₃ / XPhos | 3,3',4,5,5'-Pentafluoro-1,1'-biphenyl | 95% | acs.org |

| 4-Bromo-2-fluoroaniline | Benzene (B151609) (via diazotization) | CuCl | 4-Bromo-2-fluorobiphenyl | High | researchgate.net |

| 2-Iodo-1,1'-biphenyl | Trifluorovinylzinc(II) complex | Pd(OAc)₂ / P(2-furyl)₃ | 2-(1,2,2-Trifluorovinyl)-1,1'-biphenyl | 98% | nii.ac.jp |

This table presents data for analogous compounds to illustrate the synthetic utility.

Synthesis of Chiral Biaryl Ligands and Auxiliaries

The 2,2'-disubstituted biphenyl scaffold is the cornerstone of a critically important class of chiral ligands and auxiliaries used in asymmetric catalysis. The restricted rotation around the C-C single bond connecting the two phenyl rings, a phenomenon known as atropisomerism, gives rise to stable, non-interconverting enantiomers. The presence of substituents at the ortho positions, such as the bromo and fluoro groups in this compound, creates a significant rotational barrier, making the molecule axially chiral.

This compound can serve as a key starting material for the synthesis of novel chiral ligands. Through further chemical modifications, such as the introduction of phosphine (B1218219) groups (e.g., diphenylphosphino) or other coordinating moieties at the bromine position and potentially at other sites, new analogues of well-established ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) can be developed. These new ligands can offer unique steric and electronic profiles, potentially leading to improved enantioselectivity and reactivity in a wide range of metal-catalyzed asymmetric reactions. The development of such adjustable axially chiral biphenyl ligands is a central theme in modern asymmetric synthesis. nih.govnih.gov

The synthesis often involves an asymmetric cross-coupling reaction as the key step to establish the chiral biaryl axis with high enantiomeric excess.

| Chiral Ligand Type | Parent Scaffold | Key Features | Application in Asymmetric Catalysis | Reference |

| (S)-Biphenyldiol Cores | (S)-6,6′-dimethyl-[1,1′-biphenyl]-2,2′-diol | Adjustable dihedral angles, steric, and electronic properties | Asymmetric additions, cycloadditions | nih.govnih.gov |

| Biaryl Phosphine Oxides | ortho-Substituted Biaryls | P-chiral centers, high stability | Precursors to phosphine ligands | General Knowledge |

| Biaryl Phosphoramidites | [1,1′-Biphenyl]-2,2′-diol | Modular synthesis, tunable steric/electronic properties | Palladium-catalyzed asymmetric cycloadditions | nih.govnih.gov |

This table provides examples of chiral ligands based on the biphenyl framework.

Application in the Construction of Macrocyclic and Polycyclic Architectures

The rigid, well-defined geometry of the biphenyl unit makes this compound an attractive component for the construction of larger, shape-persistent macrocyclic and polycyclic structures. Macrocycles containing biaryl units are of interest for their ability to act as hosts in molecular recognition, as components of molecular machines, and as synthetic ion channels. nih.govacs.org

Synthetic strategies towards such architectures often involve a ring-closing step where the biphenyl unit is either pre-formed or constructed in the process. For example, a derivative of this compound could be further functionalized at the other end of the molecule to create a linear precursor. An intramolecular coupling reaction, such as a Suzuki, Ullmann, or other metal-mediated C-C bond formation, could then be used to close the ring and form the macrocycle. organic-chemistry.orgnih.gov

Furthermore, this building block is a potential precursor for the synthesis of pinpoint-fluorinated polycyclic aromatic hydrocarbons (F-PAHs). nii.ac.jpoup.com Intramolecular cyclization reactions, such as Friedel-Crafts-type reactions, can be employed to form new fused rings. For instance, after converting the bromine to a suitable functional group, an intramolecular C-H activation or condensation reaction could lead to the formation of fluorinated dibenzofurans, carbazoles, or other complex heterocyclic systems. These F-PAHs are of great interest for their unique photophysical properties and potential applications in organic electronics. oup.comnih.gov

Integration into Polymers and Materials with Tunable Properties (e.g., Microporous Organic Polymers)

The bifunctional nature of this compound, or its derivatives, makes it a suitable monomer for the synthesis of advanced polymers and materials. By converting the second phenyl ring into a reactive site (e.g., through borylation to create a boronic acid derivative), the molecule can participate in polycondensation reactions. Suzuki polycondensation, for example, is a powerful method for creating conjugated polymers where aryl units are linked together. acs.orgrsc.orgresearchgate.net

Using a monomer derived from this compound would allow for the integration of the fluorinated biphenyl unit directly into the polymer backbone. The fluorine atom can significantly alter the properties of the resulting polymer, including its solubility, thermal stability, and electronic characteristics.

A particularly promising application is in the synthesis of Microporous Organic Polymers (MOPs). ossila.com These materials are characterized by high surface areas and permanent porosity, making them useful for gas storage and separation. ossila.comrsc.orgornl.gov Polymers constructed from contorted monomers, such as those based on hindered biphenyls, can exhibit significant microporosity. nih.govnih.gov The introduction of fluorine into the MOP framework can enhance its affinity for specific gases like CO₂. rsc.orgornl.gov this compound serves as a valuable monomer for creating such fluorinated MOPs with tunable properties for applications in materials science and environmental technology.

| Polymer/Material Type | Monomer Type | Synthesis Method | Key Property | Potential Application | Reference |

| Microporous Organic Polymer (MOP) | 2-Fluorobiphenyl | Friedel-Crafts acylation | High surface area (917 m²/g) | Xenon/krypton gas separation | ossila.com |

| Fluorinated MOP (F-MOP) | Fluorinated building blocks | Various polymerizations | Enhanced CO₂ adsorption | CO₂ capture and conversion | rsc.orgornl.gov |

| Hindered Biphenyl Polymer | 2,2',6,6'-Tetramethylbiphenyl | Yamamoto polymerization | Microporosity, blue fluorescence | Molecular sensing | nih.govnih.gov |

| Polyfluorene (PF) Copolymers | Bromo-fluorene-boronate ester | Suzuki Polycondensation | Controlled molecular weight | Organic electronics | rsc.org |

This table summarizes polymers and materials synthesized from related biphenyl building blocks.

Mechanistic Insights into Reactions Involving 2 Bromo 2 Fluoro 1,1 Biphenyl

Understanding Reaction Selectivity (Regio-, Chemo-, Stereo-selectivity)

Selectivity is a cornerstone of modern organic synthesis, and reactions involving 2-bromo-2'-fluoro-1,1'-biphenyl are governed by these principles. The distinct electronic properties and positions of the halogen substituents allow for predictable control over reaction outcomes.

Regioselectivity , or the control of reaction site, is paramount in transformations of this compound. In cross-coupling reactions, such as the Suzuki or Negishi couplings, the reaction overwhelmingly occurs at the carbon-bromine (C-Br) bond rather than the more stable carbon-fluorine (C-F) bond. This is because the C-Br bond is significantly weaker and more readily undergoes oxidative addition to a low-valent metal catalyst (e.g., Pd(0)), which is the key initial step in these catalytic cycles. This inherent difference in bond strength provides a reliable handle for regioselective functionalization.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. The high chemoselectivity for the C-Br bond over the C-F bond is a defining feature of this molecule's reactivity in transition-metal-catalyzed reactions. This allows the fluorine atom to be carried through a reaction sequence unchanged, available for its role in influencing the conformation and electronic properties of the final product or for subsequent, more forceful transformations if desired.

Stereoselectivity becomes a critical consideration when the rotation around the biphenyl (B1667301) backbone is restricted. The presence of substituents at the 2- and 2'- positions, like in this compound, can lead to atropisomerism—a form of stereoisomerism arising from hindered rotation around a single bond. While the barrier to rotation in the parent compound may not be sufficient for stable atropisomers at room temperature, reactions that introduce larger groups at the vacant ortho-positions (6- or 6'-) can lock the conformation, leading to stereoselective or even stereospecific outcomes. Atroposelective synthesis of derivatives from this precursor is an advanced strategy to create chiral biaryl ligands and catalysts.

Intermediates and Transition States in Cross-Coupling Reactions

The mechanism of cross-coupling reactions involving this compound proceeds through a well-established catalytic cycle, typically involving palladium or nickel catalysts. The key stages involve specific intermediates and transition states that are influenced by the molecule's substituents.

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the C-Br bond of this compound to a low-valent metal center, typically Pd(0). This is often the rate-determining step. The transition state involves the metal center inserting itself into the C-Br bond. The electron-withdrawing nature of the fluorine on the adjacent ring can subtly influence the electron density of the brominated ring, potentially affecting the rate of this step. The product is a square planar Pd(II) intermediate, with the biphenyl group and the bromide now acting as ligands on the metal center.

Transmetalation: In this step, the organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) transfers its organic group to the palladium center, displacing the bromide ligand. This forms a new Pd(II) intermediate where both organic coupling partners are attached to the metal.

Reductive Elimination: This is the final, bond-forming step. The two organic ligands on the palladium center couple, forming the new C-C bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. The steric hindrance imposed by the 2'-fluoro substituent can influence the geometry of the transition state for reductive elimination, potentially affecting the rate and efficiency of this final step.

Radical vs. Ionic Pathways in Arylation Reactions

While many transformations of aryl halides, particularly palladium-catalyzed cross-couplings, are understood to proceed through ionic pathways involving organometallic intermediates, the possibility of radical pathways exists under certain conditions.

Ionic Pathways: In typical cross-coupling reactions, the mechanism is predominantly ionic, as described in the section on intermediates and transition states. The process involves the formal change in the oxidation state of the metal catalyst (e.g., Pd(0) to Pd(II) and back to Pd(0)), with the organic fragments being transferred as anionic ligands.

Radical Pathways: Alternative mechanisms can come into play, especially under photochemical conditions or with certain catalysts and reagents. For instance, some nickel-catalyzed couplings are proposed to involve single-electron transfer (SET) steps, which would generate radical intermediates. A hypothetical radical pathway for this compound could involve:

An initial SET from a highly reactive, electron-rich metal complex to the biphenyl substrate, leading to the formation of a radical anion.

This radical anion could then fragment, cleaving the C-Br bond to release a bromide anion and a 2'-fluoro-1,1'-biphenyl-2-yl radical.

This aryl radical could then be trapped by the coupling partner or the metal catalyst to proceed to the final product.

The competition between ionic and radical pathways can be influenced by the reaction conditions, such as the choice of metal (e.g., palladium vs. nickel), ligands, solvent, and the presence of light. For this compound, the standard, well-controlled cross-coupling reactions are generally accepted to follow ionic, organometallic cycles.

Influence of Substituents (Bromine, Fluorine) on Reaction Mechanisms

The bromine and fluorine substituents are not merely passive placeholders; they actively shape the mechanistic pathways of reactions involving this compound. Their influence is a combination of electronic and steric effects.

Electronic Effects:

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). This decreases the electron density of the phenyl ring it is attached to. This can make the C-F bond itself very strong and resistant to cleavage, but it can also influence the reactivity of the other ring.

Bromine: Bromine is also electronegative and has a -I effect, though weaker than fluorine's. However, like other halogens, it can also exhibit a weak electron-donating mesomeric effect (+M) through its lone pairs. In the context of reactivity at the C-Br bond, its primary role is that of a good leaving group in nucleophilic substitution or a site for oxidative addition.